molecular formula C22H23N3O3 B12169675 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B12169675
M. Wt: 377.4 g/mol
InChI Key: NBZDSWBYLBUMFI-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to various receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide can be compared to other indole derivatives such as:

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C22H23N3O3/c1-27-13-12-24-11-9-18-19(4-3-5-21(18)24)23-22(26)15-25-10-8-16-14-17(28-2)6-7-20(16)25/h3-11,14H,12-13,15H2,1-2H3,(H,23,26)

InChI Key

NBZDSWBYLBUMFI-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=CC(=C4)OC

Origin of Product

United States

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